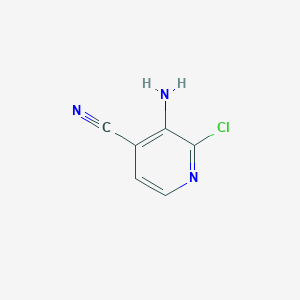

3-Amino-2-chloroisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYPOTYQEONNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444606 | |

| Record name | 3-amino-2-chloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-37-0 | |

| Record name | 3-Amino-2-chloro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342899-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2-chloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-chloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 3-Amino-2-chloroisonicotinonitrile

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is a cornerstone of innovation. Small heterocyclic molecules, in particular, form the backbone of a vast array of pharmaceuticals. Among these, 3-amino-2-chloroisonicotinonitrile, a substituted pyridine derivative, represents a critical building block for the synthesis of more complex bioactive compounds. Its unique arrangement of an amino group, a chlorine atom, and a nitrile group on the isonicotinonitrile scaffold imparts specific reactivity and potential for diverse chemical transformations.

This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation of this compound. As researchers and drug development professionals, a thorough understanding of a molecule's three-dimensional structure and electronic properties is paramount for predicting its behavior, designing synthetic routes, and ultimately, understanding its biological activity. We will delve into the core analytical techniques, not merely as procedural steps, but with a focus on the underlying scientific principles and the rationale behind experimental choices. This guide is designed to be a self-validating system, where the convergence of data from multiple analytical platforms provides an unambiguous structural assignment.

Core Analytical Methodologies for Structural Elucidation

The definitive structural analysis of an organic molecule like this compound relies on a synergistic application of several spectroscopic and analytical techniques. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For an absolute confirmation of the solid-state structure, X-ray Crystallography stands as the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if hydrogen bonding with the amino group needs to be probed, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

This experiment often requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width is used compared to ¹H NMR.

-

Data Presentation: Predicted NMR Data for this compound

| ¹H NMR Data (Predicted) | |

| Proton | Predicted Chemical Shift (ppm) |

| H-5 | ~7.5 - 7.8 |

| H-6 | ~8.0 - 8.3 |

| -NH₂ | ~4.5 - 5.5 (broad singlet) |

| ¹³C NMR Data (Predicted) | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-Cl) | ~150 - 155 |

| C-3 (C-NH₂) | ~140 - 145 |

| C-4 (C-CN) | ~110 - 115 |

| C-5 | ~125 - 130 |

| C-6 | ~150 - 155 |

| C≡N | ~115 - 120 |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.[2]

Trustworthiness: Self-Validating Interpretation

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amino protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent. In the ¹³C NMR spectrum, six distinct signals are anticipated: four for the pyridine ring carbons, one for the nitrile carbon, and one for the carbon bearing the chlorine. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and nitrile groups will generally shift the signals of adjacent carbons downfield.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule like this compound, Electron Ionization (EI) is a suitable technique. EI is a "hard" ionization method that leads to extensive fragmentation, providing a characteristic fingerprint of the molecule. For confirmation of the molecular ion, a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed, which typically results in less fragmentation and a more prominent molecular ion peak.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI, this is typically done via a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the instrument.

-

Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Data Presentation: Predicted Mass Spectrometry Data

| Mass Spectrometry Data (Predicted) | |

| Ion/Adduct | Predicted m/z |

| [M]⁺ (with ³⁵Cl) | 153.0 |

| [M+2]⁺ (with ³⁷Cl) | 155.0 |

The molecular ion region of the mass spectrum is particularly informative due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This will result in a characteristic isotopic pattern for the molecular ion, with a peak at m/z 153 ([M]⁺) and a smaller peak at m/z 155 ([M+2]⁺) with approximately one-third the intensity of the [M]⁺ peak.[5][6] This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

Trustworthiness: Isotopic Pattern as a Built-in Confirmation

The observation of the correct molecular ion peaks with the characteristic 3:1 isotopic ratio for chlorine provides a high degree of confidence in the elemental composition of the molecule. Further analysis of the fragmentation pattern can provide clues about the molecule's structure. For instance, the loss of HCN or Cl from the molecular ion would be expected fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Expertise & Experience: Sample Preparation and Spectral Interpretation

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet. The interpretation of the IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of functional groups.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Presentation: Predicted Infrared Spectroscopy Data

| Infrared (IR) Spectroscopy Data (Predicted) | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amino) | ~3400 - 3200 |

| C≡N stretch (nitrile) | ~2220 - 2260 |

| C=C, C=N stretch (aromatic ring) | ~1600 - 1450 |

| C-Cl stretch | ~800 - 600 |

Note: Actual peak positions can vary based on the specific molecular environment and sample preparation.[7][8]

Trustworthiness: Cross-Verification of Functional Groups

The IR spectrum provides direct evidence for the presence of the key functional groups in this compound. The characteristic sharp absorption of the nitrile group around 2230 cm⁻¹ is a particularly strong diagnostic feature.[8] The presence of N-H stretching bands confirms the amino group, and absorptions in the fingerprint region will be consistent with a substituted aromatic ring and a C-Cl bond. This information complements the data obtained from NMR and MS.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray crystallography is the ultimate technique.[9] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.

Expertise & Experience: The Art of Crystal Growth

The primary challenge in X-ray crystallography is growing a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling crystallization.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a suitable single crystal of this compound.

-

Crystal Mounting: Mount a single crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect X-ray diffraction data using a diffractometer with monochromatic X-ray radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Data Presentation: Expected Crystallographic Data

A successful crystallographic analysis would provide a detailed report including:

-

Crystal system and space group.

-

Unit cell dimensions.

-

Atomic coordinates for all atoms.

-

Bond lengths and angles with high precision.

-

Information on intermolecular interactions, such as hydrogen bonding.

The pyridine ring is expected to be planar, and the substituents will lie in or close to this plane. The crystal packing will likely be influenced by hydrogen bonding interactions involving the amino group and the nitrogen atoms of the pyridine ring and nitrile group.

Visualization of Analytical Workflows

To better illustrate the logical flow of the structural analysis process, the following diagrams are provided.

Caption: The convergence of data from multiple analytical techniques for structural validation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of this compound is a clear demonstration of the power of modern analytical chemistry. While a single technique can provide valuable insights, it is the integration of data from NMR, MS, and IR spectroscopy that builds a robust and self-validating structural assignment. Each method serves as a cross-check for the others, ensuring the highest level of scientific integrity. For an unequivocal confirmation of the three-dimensional arrangement in the solid state, X-ray crystallography remains the definitive technique. This comprehensive approach not only confirms the identity of the molecule but also provides the detailed structural understanding necessary for its effective application in research and development, particularly in the synthesis of novel therapeutic agents.

References

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

PubChem. 3-Amino-2-chloro-4-methylpyridine. Available from: [Link]

-

SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Available from: [Link]

-

PubChem. 3-Amino-2-chloroisonicotinic acid. Available from: [Link]

-

PubChem. 2-Chloronicotinonitrile. Available from: [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available from: [Link]

-

PubChem. 3-Amino-2-chloroisonicotinaldehyde. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. LCMS-guided detection of halogenated natural compounds. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]

-

Georganics. 3-Chloroisonicotinonitrile. Available from: [Link]

-

PubChem. Methyl 3-amino-2-chloroisonicotinate. Available from: [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 3-Chloroisonicotinonitrile - High purity | EN [georganics.sk]

- 6. 33252-30-1|2-Chloroisonicotinonitrile|BLD Pharm [bldpharm.com]

- 7. Methyl 3-amino-2-chloroisonicotinate | C7H7ClN2O2 | CID 2762510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-2-chloroisonicotinic acid | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Amino-2-chloroisonicotinonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-amino-2-chloroisonicotinonitrile, a pivotal intermediate in contemporary drug development. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies alongside foundational spectroscopic principles to construct a reliable spectral blueprint of the molecule. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive reference and a framework for the empirical analysis of this and structurally related compounds.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₄ClN₃, is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its unique arrangement of amino, chloro, and nitrile functional groups on a pyridine core makes it a valuable precursor for the synthesis of a wide array of bioactive molecules. The precise characterization of this intermediate is paramount for ensuring the identity, purity, and quality of downstream pharmaceutical products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this characterization process, each providing a unique piece of the structural puzzle. This guide will systematically elucidate the expected spectroscopic signature of this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are key to understanding its spectroscopic behavior. The molecule consists of a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and a nitrile group at the 4-position.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is based on established chemical shift prediction algorithms, which are known to provide reliable estimates for common organic structures.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the amino protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 7.5 - 7.8 | Doublet (d) | 1H |

| H-6 | 8.0 - 8.3 | Doublet (d) | 1H |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | 2H |

Causality Behind Predictions:

-

Aromatic Protons (H-5 and H-6): These protons are on an electron-deficient pyridine ring, which shifts them downfield compared to benzene protons. The electron-withdrawing nature of the nitrile and chloro groups further deshields these protons. H-6 is expected to be further downfield than H-5 due to its proximity to the electronegative nitrogen atom of the pyridine ring. The coupling between these two adjacent protons should result in a doublet for each.

-

Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 150 - 155 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| -C≡N | 115 - 120 |

Causality Behind Predictions:

-

C-2 and C-3: These carbons are attached to electronegative atoms (chlorine and nitrogen, respectively), which causes a significant downfield shift.

-

C-4: This carbon is attached to the nitrile group and is part of the aromatic system. Its chemical shift is influenced by both the ring currents and the electronic effects of the nitrile group.

-

C-5 and C-6: These are aromatic carbons. C-6 is adjacent to the ring nitrogen, leading to a more downfield shift compared to C-5.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm range.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | -NH₂ | N-H Symmetric & Asymmetric Stretching |

| 3100 - 3000 | Aromatic C-H | C-H Stretching |

| 2230 - 2210 | -C≡N | C≡N Stretching |

| 1620 - 1580 | Aromatic Ring | C=C and C=N Stretching |

| 1300 - 1200 | C-N | C-N Stretching |

| 850 - 750 | C-Cl | C-Cl Stretching |

Causality Behind Predictions:

-

N-H Stretching: The primary amine group will show two distinct stretching bands in this region, corresponding to the symmetric and asymmetric vibrations.[3]

-

Aromatic C-H Stretching: The C-H bonds on the pyridine ring will absorb just above 3000 cm⁻¹.

-

Nitrile Stretching: The C≡N triple bond has a very characteristic and sharp absorption in this region.

-

Aromatic Ring Stretching: The double bonds within the pyridine ring give rise to several absorptions in this region.

-

C-N and C-Cl Stretching: These single bond stretches appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion: For C₆H₄ClN₃, the expected monoisotopic mass is approximately 153.01 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 153 and an M+2 peak at m/z 155 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Predicted Fragmentation Pattern:

Electron ionization (EI) would likely lead to the following fragmentation pathways:

-

Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 126.

-

Loss of Cl (m/z 35): Cleavage of the C-Cl bond would result in a fragment at m/z 118.

-

Loss of NH₂ (m/z 16): Fragmentation of the amino group could lead to a fragment at m/z 137.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide has presented a comprehensive spectroscopic profile of this compound based on predictive methodologies and established spectroscopic principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for the identification and characterization of this important pharmaceutical intermediate. While predicted data is a powerful tool, it is essential to confirm these findings with empirical data whenever possible. The experimental protocols outlined in this guide provide a starting point for researchers to obtain and validate the spectroscopic signature of this compound in a laboratory setting.

References

-

PubChem. (n.d.). 3-Amino-2-chloroisonicotinic acid. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Wiley Online Library. (2020). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

Sources

reactivity of the amino group in 3-Amino-2-chloroisonicotinonitrile

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-2-chloroisonicotinonitrile

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of an electron-donating amino group and electron-withdrawing chloro and cyano substituents creates a complex electronic environment that dictates its chemical behavior. This guide provides an in-depth technical analysis of the reactivity of the C-3 amino group. We will move beyond a simple recitation of reactions to explain the underlying electronic principles that govern its nucleophilicity and basicity. This document will serve as a foundational resource for researchers aiming to utilize this versatile scaffold in the synthesis of novel heterocyclic compounds and complex molecular architectures.

Electronic Profile and Predicted Reactivity

The reactivity of the amino group in this compound is a direct consequence of the electronic interplay between the substituents and the pyridine ring. A thorough understanding of these effects is critical for predicting reaction outcomes and designing synthetic strategies.

-

Amino Group (-NH₂ at C-3): As a powerful electron-donating group (+M effect), the nitrogen's lone pair delocalizes into the pyridine ring. This increases the electron density, particularly at the ortho (C-2, C-4) and para (C-6) positions. However, its ability to activate the ring is significantly modulated by the other substituents.[1]

-

Chloro Group (-Cl at C-2): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. Its lone pairs provide a weak, opposing resonance donation (+M), but the inductive effect is dominant for halogens.[1] Its position ortho to the amino group directly reduces the electron density on the amino nitrogen, thereby decreasing its basicity and nucleophilicity compared to an unsubstituted 3-aminopyridine.

-

Nitrile Group (-CN at C-4): The cyano group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its position para to the pyridine nitrogen and meta to the amino group strongly deactivates the entire ring system and significantly lowers the basicity of the pyridine nitrogen.

-

Pyridine Nitrogen (N-1): The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring further contributes to the overall electron-deficient character of the heterocycle.

The net result is an amino group with attenuated nucleophilicity. While it remains the primary site for reactions with electrophiles, harsher conditions may be required compared to more activated aminopyridines.

Resonance Structures

The following diagram illustrates the delocalization of the amino group's lone pair and the electron-withdrawing nature of the nitrile group, which influences the molecule's reactivity profile.

Caption: Resonance contributors for this compound.

Quantitative Reactivity Descriptors

| Parameter | Predicted Value/Effect | Rationale |

| pKa (Conjugate Acid) | ~1.0 - 2.0 | The parent 3-aminopyridine has a pKa of ~6.0. The combined strong electron-withdrawing effects of the ortho-chloro and para-cyano groups drastically reduce the basicity of both the amino group and the pyridine nitrogen. |

| Nucleophilicity | Moderated | The -I effect of the adjacent chloro group sterically and electronically hinders the amino group, reducing its nucleophilic character.[2] |

| Electrophilic Aromatic Substitution | Highly Deactivated | The ring is electron-poor due to the Cl, CN, and ring N atoms, making electrophilic attack unfavorable. |

Key Reaction Classes of the Amino Group

The primary utility of this compound in synthesis stems from the chemical transformations of its amino group. The following sections detail the most important and mechanistically plausible reaction classes.

Diazotization and Sandmeyer-Type Reactions

The conversion of the aromatic amino group into a diazonium salt is arguably its most versatile and widely exploited transformation. The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles.[3] This two-step process provides access to compounds that are often impossible to synthesize via direct substitution methods.[4][5]

Mechanism Overview:

-

Diazotization: The amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), to form a stable aryl diazonium salt.[3]

-

Substitution: The diazonium salt is then treated with a nucleophile, often in the presence of a copper(I) catalyst (Sandmeyer reaction), to replace the diazonium group.[6]

Caption: General workflow for a Sandmeyer reaction on the target molecule.

Protocol 2.1: General Procedure for Sandmeyer Chlorination

This protocol is a representative method for converting the amino group to a chloro group, a transformation that would yield 2,3-dichloroisonicotinonitrile. It is adapted from standard, well-established procedures for aminoheterocycles.[7]

-

Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (1.0 eq) and concentrated hydrochloric acid (approx. 3-4 eq). Stir to form a slurry and cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred slurry, ensuring the temperature is maintained below 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.3 eq) in concentrated hydrochloric acid.

-

Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas is expected.

-

Workup: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction mixture is then typically diluted with water and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Acylation and Sulfonylation Reactions

The amino group can act as a nucleophile, reacting with acylating or sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental for modifying the properties of the parent molecule, for instance, by introducing new functional handles or altering solubility.

-

Acylation: Reaction with acyl chlorides (R-COCl) or anhydrides ((RCO)₂O) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) will yield the corresponding N-(2-chloro-4-cyanopyridin-3-yl)amide.

-

Sulfonylation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) will produce N-(2-chloro-4-cyanopyridin-3-yl)sulfonamides.

Given the reduced nucleophilicity of the amino group, these reactions may require elevated temperatures or the use of more reactive acylating agents.

Protocol 2.2: General Procedure for Acylation

-

Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq).

-

Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude amide for purification.

Condensation and Cyclization Reactions

The amino group is a key handle for the construction of fused heterocyclic ring systems, which are prevalent scaffolds in drug discovery.[8] By reacting with bifunctional electrophiles, the amino group can participate in condensation-cyclization cascades to build new rings onto the pyridine core.

A prime example is the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are analogues of purines and exhibit a wide range of biological activities.[9][10] While many syntheses start from aminopyrazoles, a plausible, analogous route starting from our target molecule would involve reaction with a 1,3-dicarbonyl compound or its equivalent.

Conceptual Workflow: Synthesis of a Fused Pyrazole Ring

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction to Amino Acid Reactivity [employees.csbsju.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of the Nitrile Group in the Chemistry of 3-Amino-2-chloroisonicotinonitrile

An In-Depth Technical Guide:

Abstract

3-Amino-2-chloroisonicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the interplay of its three distinct functional groups: a nucleophilic amino group, a displaceable chloro substituent, and a reactive nitrile group. This technical guide provides an in-depth analysis of the nitrile group's role, exploring its electronic properties and its participation in a wide array of chemical transformations. We will dissect the causality behind experimental choices for key reactions, including hydrolysis, reduction, organometallic additions, and cycloadditions, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Unique Electronic Profile of the Nitrile Group in a Substituted Pyridine Ring

The nitrile, or cyano, group (C≡N) is a linear functional group characterized by a strong triple bond and a significant dipole moment, with the nitrogen atom being highly electronegative.[1] This polarity renders the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3] In the context of this compound, the intrinsic reactivity of the nitrile is modulated by the electronic effects of the other substituents on the pyridine ring.

-

Electron-Withdrawing Effects: The pyridine ring nitrogen and the C2-chloro substituent act as electron-withdrawing groups, enhancing the electrophilicity of the nitrile carbon. This activation is crucial for many of the reactions discussed herein.

-

Electron-Donating Effects: Conversely, the C3-amino group is a powerful electron-donating group, which can somewhat temper the electrophilicity of the ring and its substituents.

This push-pull electronic environment makes this compound a substrate of nuanced reactivity, where reaction conditions can be tuned to favor transformation at a specific site. This guide will focus specifically on the transformations of the C4-nitrile group.

Caption: Hydrolysis pathway of the nitrile group.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Carefully add concentrated sulfuric acid (e.g., 5-10 volumes).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Isolation: Adjust the pH with a suitable base (e.g., NaOH solution) to precipitate the 3-Amino-2-chloroisonicotinic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed if necessary.

Reduction: Synthesis of Amines and Aldehydes

Nitrile reduction is a powerful method for synthesizing primary amines and aldehydes, which are valuable intermediates in drug discovery. [4]

-

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. [3][5]The reaction proceeds through two successive hydride additions. [3]Catalytic hydrogenation using catalysts like Raney Nickel is a more economical and scalable alternative, often employed in industrial settings. [4]A milder, more selective option involves using sodium borohydride with a cobalt(II) chloride catalyst. [6]* Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. [4]It adds one equivalent of hydride to form a stable aluminum-imine complex, which is then hydrolyzed to the aldehyde during aqueous work-up. [4]This provides access to 3-Amino-2-chloroisonicotinaldehyde. [7]

Caption: General mechanism for nitrile reduction to amines and aldehydes.

-

Setup: To a dry, inert-atmosphere (N₂ or Ar) flask, add a slurry of lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Substrate Addition: Cool the slurry to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle reflux may be required.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional solvent.

-

Purification: Concentrate the combined filtrate under reduced pressure. The crude amine can be purified by chromatography or crystallization.

Reaction with Organometallic Reagents: A Gateway to Ketones

The addition of Grignard or organolithium reagents to the electrophilic nitrile carbon provides a robust method for C-C bond formation, ultimately leading to ketones after a hydrolysis step. [8][5]The mechanism involves the initial formation of an imine anion salt. This intermediate is stable to further addition of the organometallic reagent. Aqueous work-up then hydrolyzes the imine to the corresponding ketone. [5]This pathway allows for the synthesis of a diverse range of 4-acyl-3-amino-2-chloropyridines.

[3+2] Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

The nitrile group can participate as a 2π component (a dipolarophile) in [3+2] cycloaddition reactions with 1,3-dipoles. [9][10]This is a powerful strategy for constructing five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals. For example, reaction with an azide (e.g., sodium azide) can yield a tetrazole ring, while reaction with a nitrile oxide can form an oxadiazole. These reactions are often regioselective and provide a high degree of molecular complexity in a single step. [11]

Summary of Nitrile Group Transformations

The versatility of the nitrile group in this compound is a key asset for synthetic chemists. The appropriate choice of reagents and conditions allows for its selective conversion into a variety of other valuable functional groups.

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid | 3-Amino-2-chloroisonicotinic acid [12] |

| Partial Hydrolysis | H₂SO₄ (controlled) | Amide | 3-Amino-2-chloroisonicotinamide |

| Reduction (Amine) | LiAlH₄ or H₂/Raney Ni | Primary Amine | (3-Amino-2-chloropyridin-4-yl)methanamine |

| Reduction (Aldehyde) | 1. DIBAL-H 2. H₂O | Aldehyde | 3-Amino-2-chloroisonicotinaldehyde [7] |

| Organometallic Add. | 1. R-MgBr 2. H₃O⁺ | Ketone | 4-Acyl-3-amino-2-chloropyridine |

| [3+2] Cycloaddition | NaN₃ | Tetrazole | 5-(3-Amino-2-chloropyridin-4-yl)tetrazole |

Conclusion

The nitrile group in this compound is not merely a passive substituent but an active participant and a linchpin for synthetic diversification. Its electrophilic carbon atom is the focal point for a host of transformations, including hydrolysis, reduction, and carbon-carbon bond formation. Furthermore, its ability to engage in cycloaddition reactions opens avenues for the construction of complex heterocyclic systems. A thorough understanding of the factors governing the nitrile's reactivity, as influenced by the adjacent amino and chloro groups, empowers chemists to strategically manipulate this versatile building block in the development of novel molecules for pharmaceutical and industrial applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.

- Fiveable. (n.d.). Chemistry of Nitriles | Organic Chemistry Class Notes.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Wikipedia. (n.d.). Nitrile reduction.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.

- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- DeKock, R. J. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

- Unknown. (n.d.). The [3+2]Cycloaddition Reaction.

- Encyclopedia.pub. (2022, October 24). Reactions of Nitrile Anions.

- Rullo, M., et al. (2020). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecules, 25(11), 2587.

- Kaźmierczak-Barańska, J., et al. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 25(18), 4265.

- Abd El-Salam, O. I., & Al-Abdullah, E. S. (2007). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 12(4), 834–843.

- ResearchGate. (n.d.). Theoretically possible reaction paths of [3+2] cycloaddition...

- da Silva, A. B. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1167–1183.

- ResearchGate. (2025, August 5). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds.

- Unknown. (n.d.). Nucleophilic Substitution Reactions.

- StudySmarter. (2023, October 21). Cycloaddition: 3+3, 2+2 Mechanisms and Definitions.

- PubChem. (n.d.). 3-Amino-2-chloroisonicotinic acid.

- BLD Pharm. (n.d.). This compound.

- PubChem. (n.d.). 3-Amino-2-chloroisonicotinaldehyde.

- Georganics. (n.d.). 3-Chloroisonicotinonitrile.

- Alfa Chemistry. (n.d.). 2-Chloroisonicotinonitrile.

- Komyagin, A. R., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 29(5), 1089.

- ResearchGate. (n.d.). Nitrile groups forming hydrophobic interactions.

- Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(1), 26-44.

- Organic Syntheses. (n.d.). 3-aminopyridine.

- Schneider, S. (2000). U.S. Patent No. 6,111,112. Washington, DC: U.S. Patent and Trademark Office.

- By, K., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry, 55(15), 6938-6948.

- Martinez, R., et al. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Heterocyclic Communications, 15(1), 73-78.

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Amino-2-chloroisonicotinaldehyde | C6H5ClN2O | CID 71463887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. sci-rad.com [sci-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Amino-2-chloroisonicotinic acid | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Amino-2-chloroisonicotinonitrile for Researchers and Drug Development Professionals

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 3-amino-2-chloroisonicotinonitrile has emerged as a particularly valuable scaffold. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a reactive chlorine atom on a pyridine core provides a versatile platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this potent building block, providing researchers and drug development professionals with the technical insights and practical protocols necessary to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound, also known as 3-amino-2-chloropyridine-4-carbonitrile, is a crystalline solid with the molecular formula C₆H₄ClN₃. A comprehensive understanding of its physicochemical properties is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Weight | 153.57 g/mol | |

| CAS Number | 342899-37-0 | [1] |

| Appearance | White to off-white crystalline powder | Vendor Information |

| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | General Chemical Knowledge |

The strategic placement of the amino, chloro, and cyano groups on the pyridine ring dictates the compound's reactivity, which will be explored in subsequent sections.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available precursors. A common approach involves the construction of the substituted pyridine ring, followed by the introduction of the key functional groups. While specific industrial syntheses may be proprietary, a general and adaptable laboratory-scale protocol can be derived from established pyridine synthesis methodologies. A plausible synthetic route, based on the well-documented synthesis of related 2-aminopyridine-3-carbonitriles, is outlined below.[2][3]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Synthesis of a 2-Aminopyridine-3-carbonitrile Precursor

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine malononitrile (1.0 eq) and a suitable activated carbonyl compound (e.g., an enone or a β-ketoester, 1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Cyclization: Once the initial condensation is complete, introduce a source of ammonia (e.g., ammonium acetate, 2.0 eq) and continue to reflux.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the 2-aminopyridine-3-carbonitrile precursor.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve the 2-aminopyridine-3-carbonitrile precursor (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.

-

Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq), portion-wise to the solution while stirring at room temperature. The reaction may be exothermic.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Synthetic Utility: A Gateway to Fused Heterocycles

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The electron-rich amino group acts as a potent nucleophile, while the nitrile group can participate in cyclization reactions. The chlorine atom, activated by the electron-withdrawing nitrile and the pyridine ring nitrogen, is susceptible to nucleophilic aromatic substitution. This multi-faceted reactivity makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Cyclocondensation Reactions: Building Bicyclic Systems

The vicinal amino and cyano groups are perfectly positioned for cyclocondensation reactions with various dielectrophilic reagents to construct fused pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidines.[4]

Reaction with Formic Acid or Acetic Anhydride:

-

Product: Pyrido[2,3-d]pyrimidin-4(3H)-ones and their 2-methyl analogues.[4]

-

Mechanism: The amino group initially attacks the carbonyl carbon of the reagent, followed by an intramolecular cyclization of the intermediate onto the nitrile group, and subsequent tautomerization to the stable pyridopyrimidinone core.

Caption: Cyclocondensation to form pyrido[2,3-d]pyrimidines.

Synthesis of Pyrazolo[3,4-b]pyridines: A Key Scaffold for Kinase Inhibitors

A particularly important application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. This scaffold is a core component of numerous kinase inhibitors.[5][6]

Reaction with Hydrazines:

-

Product: 3-Amino-1H-pyrazolo[3,4-b]pyridines.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization. The chlorine atom at the 2-position can then be further functionalized.

Illustrative Protocol: Synthesis of a 3-Amino-1H-pyrazolo[3,4-b]pyridine Derivative

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a high-boiling solvent such as n-butanol or DMF.

-

Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1-1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery: Targeting Kinases and Beyond

The fused heterocyclic systems derived from this compound are of significant interest in drug discovery due to their ability to act as bioisosteres of purines and other endogenous ligands, enabling them to interact with a wide range of biological targets.

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the bicyclic system can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Derivatives of this compound have been utilized in the development of inhibitors for a variety of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Important regulators of the cell cycle, making them attractive targets for cancer therapy.[5]

-

Interleukin-2 Inducible T-cell Kinase (Itk): A key signaling molecule in T-cells, representing a target for autoimmune and allergic diseases.[7]

-

Aurora Kinases and Monopolar Spindle 1 (MPS1): Mitotic kinases that are crucial for cell division and are targets for anticancer drugs.[8]

Other Therapeutic Areas

The versatility of the aminopyridine scaffold extends beyond kinase inhibition. Derivatives have been explored for a range of other biological activities, highlighting the broad potential of this compound as a starting material for drug discovery programs.[9][10]

Conclusion and Future Outlook

This compound is a powerful and versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its readily accessible and reactive functional groups provide a facile entry into a diverse range of fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. The latter has proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the strategic application of such privileged building blocks will remain a cornerstone of successful drug discovery campaigns. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules with the potential to address unmet medical needs.

References

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53385135, this compound. [Link]

-

ResearchGate. 3125 PDFs | Review articles in AMINOPYRIDINES. [Link]

-

Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

-

Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

Sources

- 1. 342899-37-0|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-2-chloroisonicotinonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-chloroisonicotinonitrile, a key heterocyclic building block in organic synthesis. While the definitive history of its initial discovery remains nuanced, this document elucidates its synthesis through logical, inferred pathways based on established chemical principles and the synthesis of analogous structures. This guide details the compound's physicochemical properties, spectroscopic data, and explores its current and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The content is structured to provide both a foundational understanding for new researchers and in-depth insights for seasoned professionals in the field.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable intermediates in the synthesis of complex molecular architectures. Within this class of compounds, this compound emerges as a particularly versatile reagent, featuring a trifecta of reactive functional groups: an amino group, a chloro substituent, and a nitrile moiety. This strategic arrangement of functionalities on the isonicotinonitrile framework offers a multitude of synthetic handles for molecular elaboration, making it a sought-after intermediate in the construction of novel therapeutic agents.

While a seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines as pharmaceutical intermediates. The development of synthetic routes to analogous compounds, such as 3-amino-2-chloro-4-methylpyridine, a key intermediate in the synthesis of the HIV drug Nevirapine, has undoubtedly paved the way for the preparation and utilization of the title compound.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 342899-37-0 | [3] |

| Molecular Formula | C₆H₄ClN₃ | Calculated |

| Molecular Weight | 153.57 g/mol | Calculated |

| IUPAC Name | 3-Amino-2-chloropyridine-4-carbonitrile | N/A |

| Appearance | Off-white to light yellow powder | Inferred from supplier data |

| Solubility | Soluble in most organic solvents | Inferred from structure |

Spectroscopic Data:

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, data for structurally similar compounds provide valuable reference points. For instance, the related compound 2-chloronicotinonitrile (CAS 6602-54-6) exhibits characteristic spectral features that can be extrapolated to the title compound.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the amino group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring, with the carbon attached to the nitrile group appearing at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound: Plausible Synthetic Strategies

The synthesis of this compound can be approached through several logical pathways, drawing inspiration from established methods for the preparation of substituted pyridines. Two primary strategies, a multi-step synthesis starting from readily available precursors and a more direct nucleophilic aromatic substitution, are outlined below.

Multi-Step Synthesis from Malononitrile

This approach leverages the reactivity of malononitrile in a series of condensation and cyclization reactions to construct the pyridine ring, followed by functional group manipulations.

Figure 2: Nucleophilic aromatic substitution approach.

Detailed Experimental Protocol (Hypothetical):

-

Selective Amination: A precursor such as 2,3-dichloropyridine-4-carbonitrile is subjected to a selective nucleophilic aromatic substitution reaction. Due to the electronic effects of the nitrile and the existing chloro substituents, the C3 position is activated towards nucleophilic attack. Treatment with a suitable ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection) under controlled conditions (temperature and pressure) would lead to the selective displacement of the chloro group at the 3-position, yielding this compound. The regioselectivity of this reaction is a critical factor and would require careful optimization.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecule.

Elaboration of the Amino Group

The amino group can readily participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano).

-

Cyclization Reactions: The amino group can act as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems.

Transformation of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into:

-

Carboxylic Acid: Hydrolysis under acidic or basic conditions.

-

Amine: Reduction using reducing agents such as lithium aluminum hydride.

-

Tetrazole: Reaction with sodium azide.

Nucleophilic Substitution of the Chloro Group

The chloro substituent can be displaced by various nucleophiles, including:

-

Amines: To introduce different amino functionalities.

-

Alkoxides: To form ether linkages.

-

Thiols: To form thioethers.

This diverse reactivity makes this compound a valuable building block for the synthesis of a wide range of complex molecules, particularly in the development of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The strategic positioning of the functional groups allows for the exploration of diverse chemical space in lead optimization campaigns.

Future Outlook

As the demand for novel and effective therapeutics continues to grow, the importance of versatile building blocks like this compound is set to increase. Further research into more efficient and scalable synthetic routes will be crucial for its wider adoption in industrial settings. Moreover, the exploration of its utility in the synthesis of new classes of biologically active compounds will undoubtedly open up new avenues in drug discovery and development. The continued investigation of this and other highly functionalized heterocyclic intermediates will be a key driver of innovation in medicinal chemistry for years to come.

References

-

PubChem. (n.d.). 3-Amino-2-chloroisonicotinic acid. Retrieved January 11, 2026, from [Link]

-

Georganics. (n.d.). 3-Chloroisonicotinonitrile. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved January 11, 2026, from [Link]

- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. (n.d.). 3-Amino-2-chloroisonicotinaldehyde. Retrieved January 11, 2026, from [Link]

- Google Patents. (2004). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

American Elements. (n.d.). 3-Amino-2-chloroisonicotinic acid. Retrieved January 11, 2026, from [Link]

Sources

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. 342899-37-0|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Amino-2-chloroisonicotinonitrile in Organic Solvents for Drug Development Professionals

Foreword: Navigating the Uncharted Waters of a Novel Intermediate

In the fast-paced world of drug discovery and development, understanding the fundamental physicochemical properties of novel intermediates is paramount. 3-Amino-2-chloroisonicotinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The presence of a nitrile group, a versatile hydrogen bond acceptor and a bioisostere for other key functional groups, makes this molecule an attractive scaffold for the synthesis of new chemical entities.[1][2] However, a thorough review of the existing scientific literature reveals a conspicuous absence of experimental solubility data for this specific compound.

This guide, therefore, is not a mere compilation of existing data. Instead, it is a comprehensive technical roadmap designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to confidently and accurately determine the solubility of this compound in a range of organic solvents. By understanding the principles that govern solubility and by employing robust experimental techniques, you will be equipped to make informed decisions in your process development, formulation, and synthetic route optimization.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a theoretical understanding of the solubility of this compound can provide invaluable insights and guide solvent selection. The Hansen Solubility Parameters (HSP) offer a powerful predictive framework based on the principle of "like dissolves like."[3][4][5] This model deconstructs the total cohesive energy of a molecule into three components:

-

δD (Dispersion forces): Arising from van der Waals forces.

-

δP (Polar forces): Stemming from dipole-dipole interactions.

-

δH (Hydrogen bonding forces): Representing the energy of hydrogen bonds.[3][5]

A solvent is likely to dissolve a solute if their HSP values are similar. This similarity is quantified by the "Hansen distance" (Ra), where a smaller Ra indicates a higher likelihood of dissolution.

Caption: Predictive workflow using Hansen Solubility Parameters.

Estimating HSP for this compound

In the absence of experimental data, the HSP for this compound can be estimated using group contribution methods. By analyzing its structure—a pyridine ring with an amino group, a chloro group, and a nitrile group—we can infer its solubility characteristics. The amino and nitrile groups are capable of hydrogen bonding, suggesting a significant δH component. The polar C-Cl and C-N bonds will contribute to the δP value.

Practical Application of HSP in Solvent Selection

By comparing the estimated HSP of this compound with the known HSP of various organic solvents, researchers can create a ranked list of potential solvents. This allows for a more targeted and efficient experimental approach, saving time and resources.

Experimental Determination of Thermodynamic Solubility